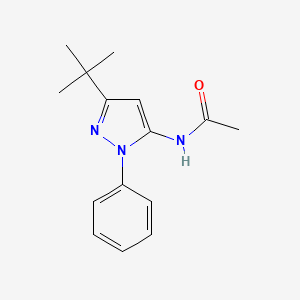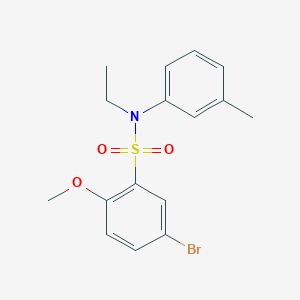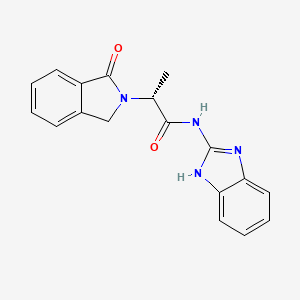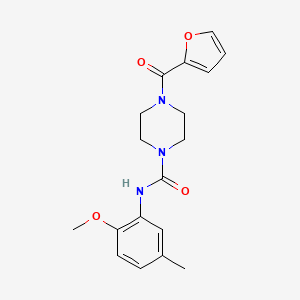
1-(3-Nitrobenzoyl)-5-(trifluoromethyl)pyridin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Nitrobenzoyl)-5-(trifluoromethyl)pyridin-2-one, also known as NBD-Cl, is a fluorescent reagent commonly used in biochemical and physiological research. It is a highly sensitive and specific probe that is widely used for labeling and detecting proteins, peptides, and other biomolecules.
作用机制
The mechanism of action of 1-(3-Nitrobenzoyl)-5-(trifluoromethyl)pyridin-2-one is based on its ability to react with amino groups of proteins and peptides. The reaction between 1-(3-Nitrobenzoyl)-5-(trifluoromethyl)pyridin-2-one and amino groups results in the formation of a covalent bond, which leads to the labeling of the protein or peptide. The labeled protein or peptide can be detected by its fluorescence properties.
Biochemical and Physiological Effects:
1-(3-Nitrobenzoyl)-5-(trifluoromethyl)pyridin-2-one has no known biochemical or physiological effects on living organisms. It is a non-toxic reagent that is widely used in biochemical and physiological research.
实验室实验的优点和局限性
The advantages of 1-(3-Nitrobenzoyl)-5-(trifluoromethyl)pyridin-2-one include its high sensitivity and specificity, its ability to label a wide range of biomolecules, and its compatibility with various imaging techniques. The limitations of 1-(3-Nitrobenzoyl)-5-(trifluoromethyl)pyridin-2-one include its cost, its limited stability in aqueous solutions, and its potential interference with some biological processes.
未来方向
There are several future directions for the use of 1-(3-Nitrobenzoyl)-5-(trifluoromethyl)pyridin-2-one in scientific research. One direction is the development of new labeling strategies that can improve the sensitivity and specificity of 1-(3-Nitrobenzoyl)-5-(trifluoromethyl)pyridin-2-one. Another direction is the use of 1-(3-Nitrobenzoyl)-5-(trifluoromethyl)pyridin-2-one in the study of protein dynamics and conformational changes. Finally, the use of 1-(3-Nitrobenzoyl)-5-(trifluoromethyl)pyridin-2-one in the development of new diagnostic and therapeutic tools is also a promising direction for future research.
Conclusion:
In conclusion, 1-(3-Nitrobenzoyl)-5-(trifluoromethyl)pyridin-2-one is a highly sensitive and specific fluorescent reagent that is widely used in biochemical and physiological research. It has a wide range of applications in protein labeling and detection, fluorescence microscopy, and other imaging techniques. Despite its limitations, 1-(3-Nitrobenzoyl)-5-(trifluoromethyl)pyridin-2-one remains a valuable tool for scientific research and has promising future directions for development and application.
合成方法
The synthesis of 1-(3-Nitrobenzoyl)-5-(trifluoromethyl)pyridin-2-one involves the reaction of 5-chloro-2-hydroxypyridine with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is purified by column chromatography to obtain pure 1-(3-Nitrobenzoyl)-5-(trifluoromethyl)pyridin-2-one. The overall yield of the synthesis is around 60-70%.
科学研究应用
1-(3-Nitrobenzoyl)-5-(trifluoromethyl)pyridin-2-one has a wide range of applications in scientific research, especially in the field of biochemistry and molecular biology. It is commonly used for labeling and detecting proteins, peptides, and other biomolecules. 1-(3-Nitrobenzoyl)-5-(trifluoromethyl)pyridin-2-one can be used to study protein-protein interactions, protein-ligand interactions, enzyme kinetics, and other biochemical processes. It is also used for fluorescence microscopy, flow cytometry, and other imaging techniques.
属性
IUPAC Name |
1-(3-nitrobenzoyl)-5-(trifluoromethyl)pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F3N2O4/c14-13(15,16)9-4-5-11(19)17(7-9)12(20)8-2-1-3-10(6-8)18(21)22/h1-7H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBRVDHWSCHSJFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)N2C=C(C=CC2=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F3N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Nitrobenzoyl)-5-(trifluoromethyl)pyridin-2-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

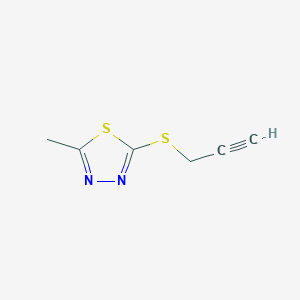
![2-[4-chloro-N-methylsulfonyl-3-(trifluoromethyl)anilino]-N-[2-(4-chlorophenyl)sulfanylethyl]acetamide](/img/structure/B7546759.png)
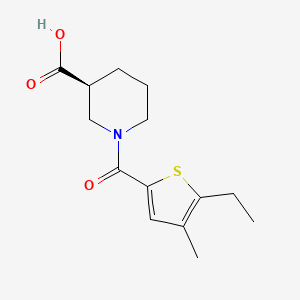
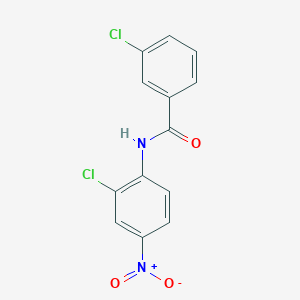
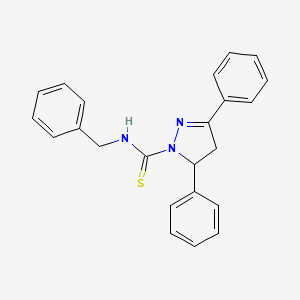

![3a,4,8b-trimethyl-1H-furo[2,3-b]indol-2-one](/img/structure/B7546813.png)

